

Spectroscopic Profile of 2-Propylbenzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name: **2-Propylbenzo[d]thiazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propylbenzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Propylbenzo[d]thiazole**.

Table 1: ^1H NMR Spectral Data of **2-Propylbenzo[d]thiazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.02	d	8.1	1H	Ar-H
7.87	d	7.9	1H	Ar-H
7.47	ddd	8.1, 7.2, 1.2	1H	Ar-H
7.35	ddd	7.9, 7.2, 1.1	1H	Ar-H
3.16	t	7.5	2H	-CH ₂ -CH ₂ -CH ₃
1.95	sextet	7.5	2H	-CH ₂ -CH ₂ -CH ₃
1.05	t	7.5	3H	-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of **2-Propylbenzo[d]thiazole**

Chemical Shift (δ) ppm	Assignment
171.2	C=N
153.0	Ar-C
135.2	Ar-C
126.0	Ar-CH
124.8	Ar-CH
122.5	Ar-CH
121.5	Ar-CH
38.0	-CH ₂ -CH ₂ -CH ₃
22.8	-CH ₂ -CH ₂ -CH ₃
13.9	-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl_3 , Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of **2-Propylbenzo[d]thiazole**

Wavenumber (cm^{-1})	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
2960, 2930, 2870	Medium	Aliphatic C-H Stretch
1560, 1460, 1430	Medium-Strong	Aromatic C=C Stretch
1510	Medium	C=N Stretch
750, 725	Strong	Aromatic C-H Bend (ortho-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data of **2-Propylbenzo[d]thiazole**

m/z	Relative Intensity (%)	Assignment
177	100	$[\text{M}]^+$ (Molecular Ion)
149	80	$[\text{M} - \text{C}_2\text{H}_4]^+$
135	40	$[\text{M} - \text{C}_3\text{H}_6]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Propylbenzo[d]thiazole** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

^1H NMR Spectroscopy Parameters:

- Frequency: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°

^{13}C NMR Spectroscopy Parameters:

- Frequency: 100 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **2-Propylbenzo[d]thiazole** was thoroughly ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Mass Spectrometry (MS)

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). An Agilent 7890B GC system coupled to an Agilent 5977A MSD was used.

Gas Chromatography (GC) Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, held for 2 min, then ramped at 10 °C/min to 280 °C, and held for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

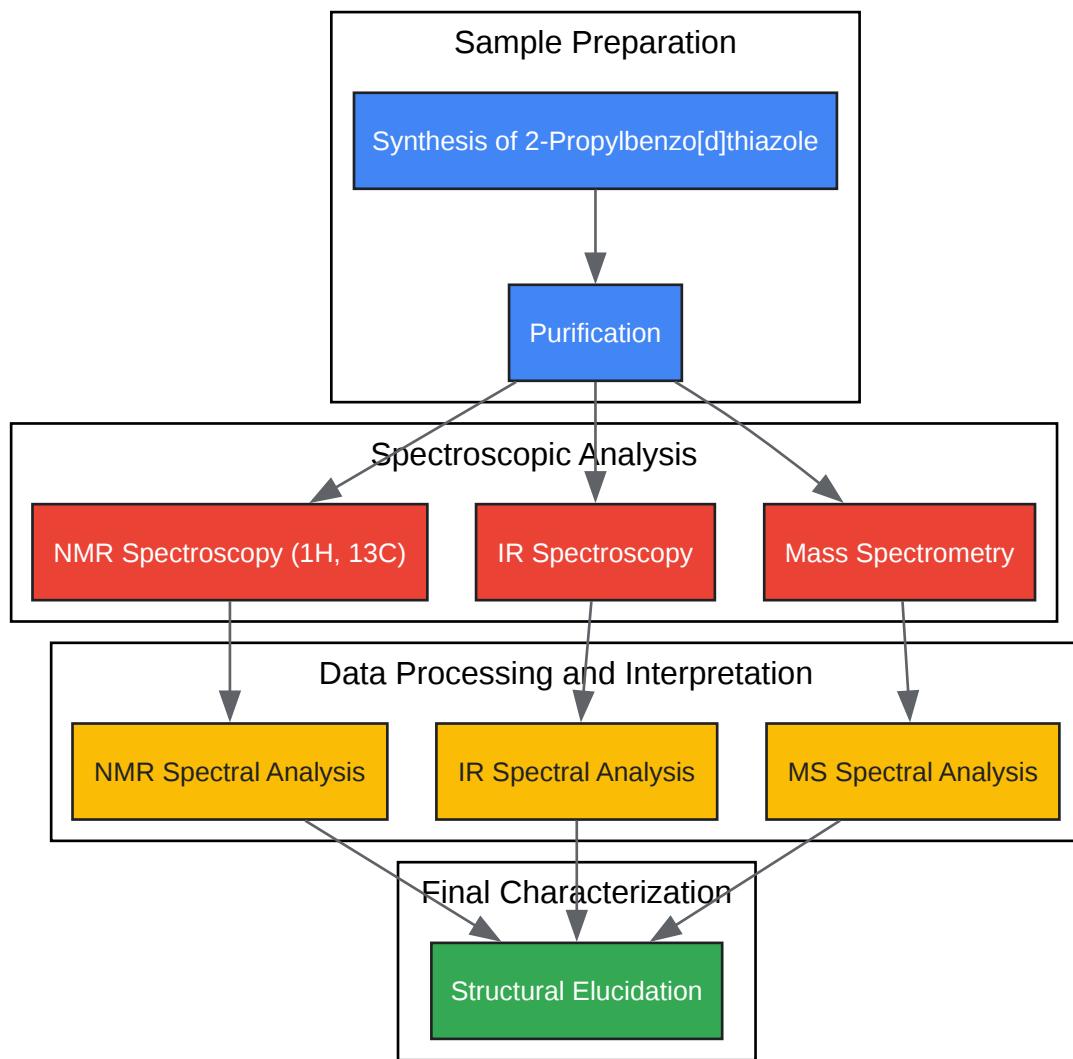
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

- Mass Range: m/z 40-550

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.



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General workflow for spectroscopic analysis.

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